molecular formula C30H34N2O6S B14143919 4-(7-Tert-butyl-4-oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3,4,5-trimethoxybenzoate CAS No. 439091-05-1

4-(7-Tert-butyl-4-oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3,4,5-trimethoxybenzoate

Cat. No.: B14143919
CAS No.: 439091-05-1
M. Wt: 550.7 g/mol
InChI Key: HFVZWBRBWRSBSM-UHFFFAOYSA-N
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Description

4-(7-Tert-butyl-4-oxo-1,2,3,4,5,6,7,8-octahydro1benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a benzothieno pyrimidine core and a trimethoxybenzoate moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Tert-butyl-4-oxo-1,2,3,4,5,6,7,8-octahydro1benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3,4,5-trimethoxybenzoate typically involves multiple steps. One common method involves the alkylation of a benzothieno pyrimidine derivative followed by esterification with trimethoxybenzoic acid. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(7-Tert-butyl-4-oxo-1,2,3,4,5,6,7,8-octahydro1benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothieno pyrimidine core, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like NaH in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(7-Tert-butyl-4-oxo-1,2,3,4,5,6,7,8-octahydro1benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3,4,5-trimethoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(7-Tert-butyl-4-oxo-1,2,3,4,5,6,7,8-octahydro1benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(7-Tert-butyl-4-oxo-1,2,3,4,5,6,7,8-octahydro1benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3,4,5-trimethoxybenzoate is unique due to its specific combination of a benzothieno pyrimidine core and a trimethoxybenzoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

439091-05-1

Molecular Formula

C30H34N2O6S

Molecular Weight

550.7 g/mol

IUPAC Name

[4-(7-tert-butyl-4-oxo-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)phenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C30H34N2O6S/c1-30(2,3)18-9-12-20-23(15-18)39-28-24(20)27(33)31-26(32-28)16-7-10-19(11-8-16)38-29(34)17-13-21(35-4)25(37-6)22(14-17)36-5/h7-8,10-11,13-14,18,26,32H,9,12,15H2,1-6H3,(H,31,33)

InChI Key

HFVZWBRBWRSBSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=C(C=C4)OC(=O)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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